ethyl {[5-(4,5-dimethylthiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
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Overview
Description
ETHYL 2-{[5-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a complex organic compound that features a combination of thiophene, triazole, and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[5-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including alkylation, cyclization, and esterification to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[5-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
ETHYL 2-{[5-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of ETHYL 2-{[5-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with molecular targets and pathways. The thiophene and triazole rings can interact with enzymes or receptors, potentially inhibiting or activating specific biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2-acetylthiophene share the thiophene ring structure.
Triazole Derivatives: Compounds such as 1,2,4-triazole and 3-amino-1,2,4-triazole share the triazole ring structure.
Acetate Derivatives: Compounds like ethyl acetate and methyl acetate share the acetate ester group.
Uniqueness
ETHYL 2-{[5-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is unique due to the combination of these functional groups in a single molecule
Properties
Molecular Formula |
C13H17N3O2S2 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
ethyl 2-[[5-(4,5-dimethylthiophen-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C13H17N3O2S2/c1-5-18-11(17)7-20-13-15-14-12(16(13)4)10-6-19-9(3)8(10)2/h6H,5,7H2,1-4H3 |
InChI Key |
FNYBRJTVUTYYGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)C2=CSC(=C2C)C |
Origin of Product |
United States |
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